(3-Chloro-6-methylpyridin-2-YL)methanamine
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Overview
Description
(3-Chloro-6-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methylpyridin-2-yl)methanamine typically involves the chlorination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The industrial methods also focus on minimizing waste and optimizing the use of raw materials .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium on carbon.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
(3-Chloro-6-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3-Chloro-6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-2-yl)methanamine
- (6-Chloro-2-methylpyridin-3-yl)methanamine
- (6-Methylpyridin-3-yl)methanamine
Uniqueness
(3-Chloro-6-methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(3-chloro-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
GYRBTEDHCQLTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)CN |
Origin of Product |
United States |
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